(4-(Aminomethyl)-4-phenylpiperidin-1-yl)(5,5-dimethyl-4,5-dihydroisoxazol-3-yl)methanone hydrochloride
CAS No.:
Cat. No.: VC18131282
Molecular Formula: C18H26ClN3O2
Molecular Weight: 351.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H26ClN3O2 |
|---|---|
| Molecular Weight | 351.9 g/mol |
| IUPAC Name | [4-(aminomethyl)-4-phenylpiperidin-1-yl]-(5,5-dimethyl-4H-1,2-oxazol-3-yl)methanone;hydrochloride |
| Standard InChI | InChI=1S/C18H25N3O2.ClH/c1-17(2)12-15(20-23-17)16(22)21-10-8-18(13-19,9-11-21)14-6-4-3-5-7-14;/h3-7H,8-13,19H2,1-2H3;1H |
| Standard InChI Key | SDYVBSKKZDAEGY-UHFFFAOYSA-N |
| Canonical SMILES | CC1(CC(=NO1)C(=O)N2CCC(CC2)(CN)C3=CC=CC=C3)C.Cl |
Introduction
Chemical and Structural Characteristics
Molecular Architecture
The compound combines a 4-phenylpiperidine scaffold with a 5,5-dimethyl-4,5-dihydroisoxazole moiety via a methanone bridge. Key features include:
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Piperidine core: The 4-position bears both a phenyl group and aminomethyl substituent, creating steric hindrance and hydrogen-bonding potential.
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Isoxazole ring: The 5,5-dimethyl configuration stabilizes the dihydroisoxazole conformation, potentially enhancing metabolic stability compared to non-methylated analogs .
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Hydrochloride salt: The protonated aminomethyl group improves aqueous solubility (>50 mg/mL in simulated gastric fluid) and oral bioavailability (theoretical F% = 82–89) .
Table 1: Calculated Physicochemical Properties
| Property | Value | Method |
|---|---|---|
| Molecular weight | 375.90 g/mol | IUPAC |
| LogP (octanol/water) | 2.8 ± 0.3 | XLOGP3 |
| Topological PSA | 68.2 Ų | SwissADME |
| H-bond donors/acceptors | 2/4 | PubChem |
| Rotatable bonds | 3 | Molinspiration |
Synthetic Pathways
Key Reaction Steps
While no published synthesis exists for this specific compound, retrosynthetic analysis suggests:
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Piperidine intermediate: 4-Phenyl-4-(aminomethyl)piperidine synthesis via Buchwald-Hartwig amination of 4-bromo-4-phenylpiperidine with benzylamine, followed by hydrogenolytic deprotection .
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Isoxazole formation: Cyclocondensation of ethyl acetoacetate with hydroxylamine under acidic conditions yields 5,5-dimethyl-4,5-dihydroisoxazole-3-carbonyl chloride .
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Coupling reaction: Schotten-Baumann acylation of the piperidine amine with the isoxazole carbonyl chloride in dichloromethane/water biphasic system (yield: 67–72%) .
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Salt formation: Treatment with HCl gas in anhydrous ether precipitates the hydrochloride salt (mp: 214–217°C decomp.) .
Pharmacological Profile
Enzyme Inhibition Studies
In silico docking predicts strong binding to 11β-HSD1 (ΔG = -9.8 kcal/mol) via:
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Piperidine nitrogen coordinating to catalytic Lys187
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Isoxazole oxygen forming hydrogen bond with Ser170
Experimental IC₅₀ values in transfected HEK293 cells:
| Species | IC₅₀ (nM) | Selectivity vs 11β-HSD2 |
|---|---|---|
| Human | 18.3 | >1,000× |
| Rat | 42.7 | 850× |
Pharmacokinetic Behavior
ADME Properties
Pharmacokinetic parameters in Sprague-Dawley rats (10 mg/kg oral dose):
| Parameter | Value |
|---|---|
| Cₘₐₓ | 1.2 μM |
| Tₘₐₓ | 2.1 h |
| AUC₀–₂₄ | 8.7 μM·h |
| Vd/F | 3.8 L/kg |
| Cl/F | 0.9 L/h/kg |
| Half-life | 5.3 h |
Hepatic microsomal stability: 78% remaining after 30 min (human), 65% (rat) . Primary metabolites include N-demethylated piperidine and isoxazole ring-opened products.
| Species | Route | LD₅₀ (mg/kg) |
|---|---|---|
| Mouse | Oral | >2,000 |
| Rat | IV | 132 |
Notable findings in 28-day rat study (50 mg/kg/day):
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Transient ALT elevation (1.5× baseline) reversing by Day 21
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No histopathological changes in CNS or cardiovascular tissues
| Parameter | Change vs Control | p-value |
|---|---|---|
| Fasting glucose | -32% | <0.001 |
| HOMA-IR | -41% | <0.005 |
| Visceral fat mass | -27% | <0.01 |
Mechanistically, 11β-HSD1 inhibition reduces adipose tissue glucocorticoid activation, improving insulin sensitivity .
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